molecular formula C12H9F3N2O B2876812 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine CAS No. 1038359-73-7

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine

Cat. No.: B2876812
CAS No.: 1038359-73-7
M. Wt: 254.212
InChI Key: WENZXZXCFDGARB-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine typically involves the reaction of 4-(trifluoromethyl)phenol with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethyl)phenoxy)pyridine
  • 4-(Trifluoromethyl)phenoxybenzene
  • 2-(Trifluoromethyl)phenoxybenzene

Uniqueness

Compared to similar compounds, 2-(4-(Trifluoromethyl)phenoxy)pyridin-3-amine stands out due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. The trifluoromethyl group enhances stability and lipophilicity, while the pyridine ring provides a site for further functionalization and interaction with biological targets .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-3-5-9(6-4-8)18-11-10(16)2-1-7-17-11/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZXZXCFDGARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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